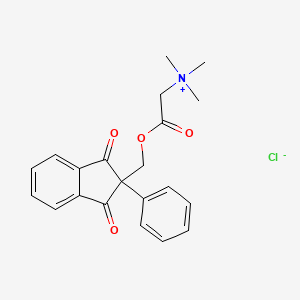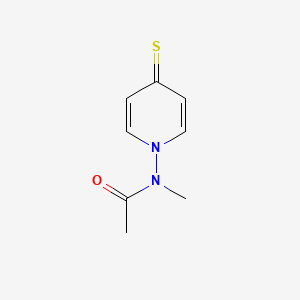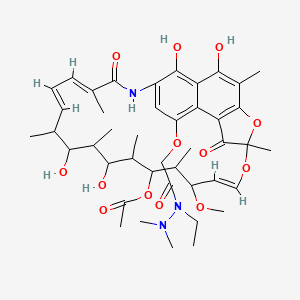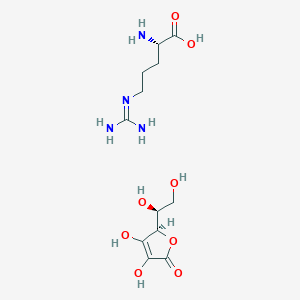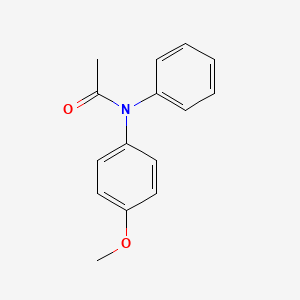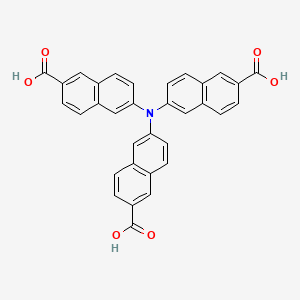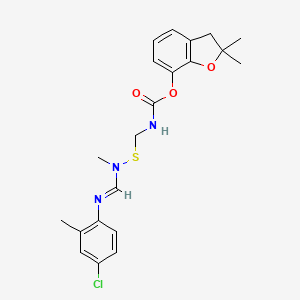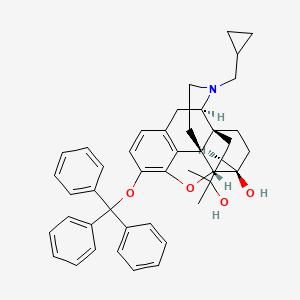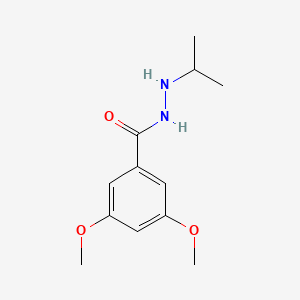
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide is a chemical compound known for its unique structure and properties. It is derived from benzoic acid, which is a simple aromatic carboxylic acid. The addition of methoxy groups at the 3 and 5 positions, along with an isopropylhydrazide group, gives this compound distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzoic acid.
Hydrazide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is converted to its corresponding hydrazide by reacting with isopropylhydrazine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and improve yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted benzoic acids, and methoxy-substituted aromatic compounds.
Applications De Recherche Scientifique
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It may influence metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxybenzoic Acid: Lacks the isopropylhydrazide group but shares the methoxy substitutions.
2-Isopropylhydrazine: Contains the hydrazine group but lacks the aromatic benzoic acid structure.
Uniqueness
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide is unique due to the combination of methoxy and isopropylhydrazide groups, which confer distinct chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
100311-37-3 |
|---|---|
Formule moléculaire |
C12H18N2O3 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3,5-dimethoxy-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)13-14-12(15)9-5-10(16-3)7-11(6-9)17-4/h5-8,13H,1-4H3,(H,14,15) |
Clé InChI |
ZGPGUXAQJIMHCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(=O)C1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




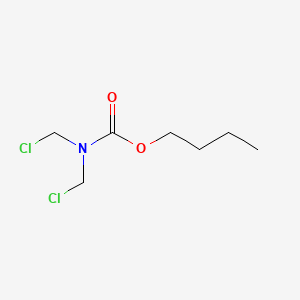
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
